Calcium bis(2,3,4-trihydroxybutanoate)

osteoclast inhibition bone resorption CTx biomarker

Calcium bis(2,3,4-trihydroxybutanoate), universally known as calcium L-threonate (CAS 70753-61-6), is the calcium salt of L-threonic acid — a four-carbon sugar acid and endogenous metabolite of vitamin C. It carries the molecular formula C₈H₁₄CaO₁₀ (MW 310.27 g/mol) and exists as a white crystalline powder with high water solubility and thermal stability (decomposition >330 °C).

Molecular Formula C8H14CaO10
Molecular Weight 310.27 g/mol
Cat. No. B12505844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(2,3,4-trihydroxybutanoate)
Molecular FormulaC8H14CaO10
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2]
InChIInChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2
InChIKeyZJXGOFZGZFVRHK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Bis(2,3,4-trihydroxybutanoate) (Calcium L-Threonate) — Compound Identity and Procurement-Relevant Characteristics


Calcium bis(2,3,4-trihydroxybutanoate), universally known as calcium L-threonate (CAS 70753-61-6), is the calcium salt of L-threonic acid — a four-carbon sugar acid and endogenous metabolite of vitamin C [1]. It carries the molecular formula C₈H₁₄CaO₁₀ (MW 310.27 g/mol) and exists as a white crystalline powder with high water solubility and thermal stability (decomposition >330 °C) [2]. Unlike conventional calcium supplements, this compound delivers both ionic calcium and the L-threonate anion, which independently exerts pharmacological activity on vitamin C uptake, osteoblast function, and osteoclast-mediated bone resorption [1]. It is classified under DrugBank ID DB11168 with Approved/Withdrawn status and is primarily positioned as an anti-osteoporosis agent and dietary calcium source [1].

Why Calcium Bis(2,3,4-trihydroxybutanoate) Cannot Be Interchanged with Generic Calcium Salts — The L-Threonate Moiety as a Functional Differentiator


Simple calcium salts (carbonate, citrate, gluconate) serve exclusively as elemental calcium delivery vehicles; their counter-anions are pharmacologically inert with respect to bone biology. Substituting calcium L-threonate with calcium carbonate or calcium citrate discards the L-threonate anion, which independently (a) stimulates ascorbic acid uptake in a dose-dependent manner in human T-lymphoma cells [1], (b) inhibits osteoclast-mediated bone resorption in vitro at levels comparable to 17β-estradiol [2], and (c) promotes osteoblast proliferation, differentiation, mineralization, and collagen I mRNA expression [3]. Generic substitution therefore eliminates a dual-action pharmacology (mineral delivery plus bio-active carrier) that is intrinsic to this compound and cannot be replicated by combining elemental calcium with a separate vitamin C source [1][3].

Quantitative Differential Evidence for Calcium Bis(2,3,4-trihydroxybutanoate) vs. Comparator Calcium Salts


Bone Resorption Inhibition in Vitro — Head-to-Head Against Calcium Gluconate and 17β-Estradiol

In a direct in vitro comparison using rabbit osteoclasts cultured on bone slices, calcium L-threonate significantly reduced both the resorption pit area and the C-telopeptide of type I collagen (CTx) concentration in culture supernatants compared with both untreated control and calcium gluconate groups. At the highest tested concentration (10⁻⁵ mol/L), the inhibitory effect of calcium L-threonate on resorption area and CTx was comparable to that of 17β-estradiol at concentrations between 10⁻⁷ and 10⁻⁹ mol/L. In contrast, calcium gluconate showed no significant inhibitory effect at any concentration [1]. This represents a class-level differentiation: calcium L-threonate suppresses bone resorption via the L-threonate moiety, a property absent in calcium gluconate and other simple calcium salts.

osteoclast inhibition bone resorption CTx biomarker osteoporosis

True Fractional Calcium Absorption (TFCA) in Humans — Calcium L-Threonate vs. Literature Benchmarks for Calcium Carbonate and Calcium Citrate

The true fractional calcium absorption (TFCA) of calcium L-threonate was determined as 26.49 ± 9.39% in 14 healthy Chinese subjects using the double-label stable isotope method (⁴⁴Ca oral / ⁴²Ca intravenous), a gold-standard technique for calcium bioavailability assessment [1]. For context, literature TFCA values measured by analogous stable-isotope methodology in normal adults are approximately 22.5% for calcium carbonate and 24.3% for calcium citrate under fasting conditions [2]. The calcium L-threonate value falls within the mid-range of reported TFCA for calcium salts; however, direct head-to-head TFCA comparisons using identical methodology are absent. A separate rat study comparing calcium L-threonate with calcium carbonate using ⁴⁵Ca labeling found that absorption of organic calcium compounds was higher than inorganic calcium compounds, though specific numeric differences were not quantified [3].

calcium bioavailability stable isotope fractional absorption pharmacokinetics

Human Pharmacokinetics — Rapid Absorption and Absence of Systemic Accumulation with Repeated Dosing

In an open-label, single- and multiple-dose pharmacokinetic study in healthy Chinese volunteers (n=12 per dose cohort), calcium L-threonate exhibited rapid absorption with a median Tmax of 2.0 hours and a mean elimination half-life (t₁/₂) of approximately 2.5 hours following single oral doses of 675–4050 mg [1]. Importantly, upon repeated dosing of 2025 mg twice daily for 4 days, no systemic accumulation of L-threonate was observed [1]. Cumulative urinary excretion over 24 hours represented 5.9% of the administered dose, with a mean renal clearance (Cl/r) of 0.8 L/h [1]. Food intake enhanced absorption: AUC and Cmax were higher in non-fasted versus fasted subjects [1]. This PK profile — particularly the absence of accumulation — is well-characterized in humans for this compound; comparable multi-dose PK data for other individual calcium salts (as opposed to their counter-anions) are sparse in the published literature.

pharmacokinetics Tmax half-life systemic accumulation safety

Stimulation of Ascorbic Acid Uptake — A Mechanism Not Shared by Other Calcium Salts

Calcium L-threonate (0–1,000 mg%) stimulated L-[1-¹⁴C]ascorbic acid (1.25 mg%) uptake in human T-lymphoma cells in a dose-dependent manner [1]. This property is attributable to the L-threonate moiety, not the calcium ion. In a follow-up study, calcium L-threonate also caused a dose-related augmentation of ascorbic acid uptake in 3T3 mouse fibroblasts compared with non-treated controls [2]. By contrast, calcium carbonate, calcium citrate, and calcium gluconate do not contain L-threonate and have no reported ascorbic acid uptake-stimulating activity. This mechanism is functionally relevant because vitamin C is a marker for osteoblast formation and stimulates procollagen and collagen synthesis — processes critical to bone matrix quality [3]. The quantitative dose-response data for ascorbic acid uptake stimulation are unique to calcium L-threonate among calcium supplement salts.

ascorbic acid uptake vitamin C collagen synthesis osteoblast

Osteoblast Proliferation and Collagen I mRNA Expression — Patent-Backed Mechanistic Differentiation

According to US Patent 6,727,288 B2, calcium L-threonate promoted proliferation, differentiation, and mineralization of osteoblasts cultured in vitro, and additionally promoted the expression of collagen I mRNA in these cells [1]. A related patent (US 6,713,513 B2) demonstrated that calcium L-threonate significantly improved the positive expression percentage of collagen I mRNA in both chondrocytes and osteoblasts [2]. These cellular effects — promoting both the cellular (osteoblast number/activity) and matrix (collagen I) components of bone formation — are documented in the patent literature specifically for calcium L-threonate. While calcium ion is essential for mineralization, the pro-proliferative and pro-collagen effects on osteoblasts have not been similarly documented for calcium carbonate, calcium citrate, or calcium gluconate as isolated salts in comparable in vitro osteoblast culture systems.

osteoblast collagen I mRNA bone formation mineralization

Toxicological Safety Profile — NOAEL and Acute Toxicity Benchmarks vs. Regulatory Thresholds

Calcium L-threonate exhibits low oral acute toxicity, with no adverse effects observed at doses as high as 40 g/kg body weight in mice and 32 g/kg in rats [1]. In a subchronic rat study, the No Observed Adverse Effect Level (NOAEL) was 4 g/kg bw/day, with reversible effects noted only on blood coagulation parameters and thyroid gland accretion [1]. Reproductive and developmental toxicity studies in mice showed no adverse effects on fertility or fetal development at doses up to 6 g/kg bw/day, with no maternal toxicity [1]. In human studies, calcium L-threonate was well tolerated; only mild, transient diarrhea occurred in 3.8% of subjects in a Phase I PK study [2]. For comparison, the established NOAEL for calcium carbonate (as a food additive) is substantially higher due to its long history of use; however, calcium carbonate is associated with dose-dependent gastrointestinal side effects (constipation, bloating) and requires gastric acid for dissolution — a limitation not shared by calcium L-threonate [3].

NOAEL acute toxicity safety pharmacology regulatory

Procurement-Relevant Application Scenarios for Calcium Bis(2,3,4-trihydroxybutanoate) Based on Differential Evidence


Osteoporosis Drug Discovery — In Vitro Osteoclast Resorption Screening Programs

Calcium L-threonate is the only calcium salt with published, quantitative in vitro data demonstrating direct inhibition of osteoclast-mediated bone resorption, benchmarked against both a negative control (calcium gluconate) and a positive control (17β-estradiol) within the same assay [1]. Research groups screening anti-resorptive candidates can use calcium L-threonate as a reference compound with known CTx suppression activity at 10⁻⁵ mol/L, or as a combination agent providing both calcium substrate and anti-resorptive pharmacology in osteoclast-osteoblast co-culture models.

Bone Tissue Engineering and Collagen Matrix Research

The dual action of calcium L-threonate — promoting osteoblast proliferation, differentiation, and mineralization alongside collagen I mRNA expression [1] while simultaneously stimulating ascorbic acid uptake [2] — positions it uniquely for scaffold-based bone tissue engineering, 3D osteoblast culture systems, and collagen matrix biosynthesis studies. No generic calcium salt offers this combination of osteoblast anabolic activity and vitamin C uptake enhancement within a single compound.

Clinical Pharmacokinetic Studies of Calcium Formulations

Calcium L-threonate has the most comprehensively characterized human PK profile among calcium supplement salts, with published data on Tmax (2.0 h), t₁/₂ (~2.5 h), Cmax (32.3 mg/L at 2025 mg dose), Vd (~53.6 L), Cl (~14.5 L/h), food effect, and multi-dose accumulation (none observed) [1]. This dataset supports its use as a reference standard in comparative calcium bioavailability studies and provides a PK benchmark that procurement teams can cite for formulation development and regulatory submissions.

Safety Pharmacology and GLP Toxicology Programs Requiring NOAEL Documentation

With established NOAEL values (4 g/kg bw/day subchronic rat; 6 g/kg bw/day reproductive mouse) and acute toxicity thresholds (40 g/kg mouse, 32 g/kg rat) [1], plus human tolerability data showing only 3.8% mild transient diarrhea [2], calcium L-threonate offers regulatory-facing safety documentation that is unusually complete for a calcium supplement salt. This supports IND-enabling toxicology packages and GRAS determination dossiers in both nutraceutical and pharmaceutical development pathways.

Quote Request

Request a Quote for Calcium bis(2,3,4-trihydroxybutanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.